N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Description
Scientific Research Applications
Antidepressant Potential
- 3,4-Diphenyl-1H-pyrazole-1-propanamine Antidepressants : A study by Bailey et al. (1985) in the "Journal of Medicinal Chemistry" discusses the synthesis of compounds including a pyrazole derivative. The study suggests that one compound exhibited potential as an antidepressant with reduced side effects compared to imipramine, a standard antidepressant drug (Bailey et al., 1985).
Synthesis Techniques
- One Pot Synthesis of Tetrasubstituted Thiophenes : Sahu et al. (2015) in "RSC Advances" present a synthesis technique that includes the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. The study highlights an efficient and economical method, showcasing the versatility of thiophene derivatives in synthesis (Sahu et al., 2015).
Photovoltaic Applications
- Thieno[3,4-b]pyrazine-Based Copolymers for Photovoltaic Devices : Zhou et al. (2010) in "Macromolecules" explored the synthesis of thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices. Their research indicates the significance of such compounds in the development of energy-efficient materials (Zhou et al., 2010).
Heterocyclic Synthesis
- α-Enones in Heterocyclic Synthesis : A study by Al-Shiekh et al. (2004) in the "Journal of Chemical Research" used N,N-dimethylaminopent-1-en-3-one for synthesizing several new azolotriazine and pyrazolo[3,4-d]pyridazine derivatives, emphasizing the role of such compounds in heterocyclic chemistry (Al-Shiekh et al., 2004).
Antibacterial Agents
- Novel Antibacterial Agents : Palkar et al. (2017) in "Medicinal Chemistry Research" synthesized novel analogs related to pyrazole derivatives, which showed promising antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)17(21)18-16-13-8-23(22)9-14(13)19-20(16)15-7-5-6-11(3)12(15)4/h5-7,10H,8-9H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXHNVZLSHVDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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